4-Bromo-2-cyano-5-nitrophenylacetic acid

Description

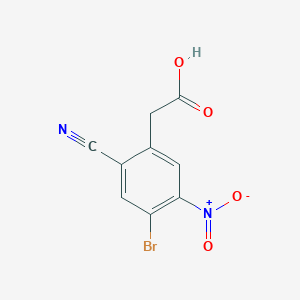

4-Bromo-2-cyano-5-nitrophenylacetic acid is a halogenated aromatic compound featuring a phenylacetic acid backbone substituted with bromo (Br), cyano (CN), and nitro (NO₂) groups at positions 4, 2, and 5, respectively. Its molecular formula is C₉H₅BrN₂O₄, with a molecular weight of 285.06 g/mol. The electron-withdrawing substituents (Br, CN, NO₂) enhance the acidity of the acetic acid moiety compared to unsubstituted phenylacetic acid, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name |

2-(4-bromo-2-cyano-5-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O4/c10-7-1-6(4-11)5(3-9(13)14)2-8(7)12(15)16/h1-2H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGIRRAZDFRXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Approach Using Halogenated Nitrobenzenes

Raw Material Selection:

The synthesis predominantly begins with halogenated nitrobenzenes such as 4-bromo-2-nitrochlorotoluene or 4-bromo-2-nitrochlorobenzene . These compounds are nitrated and halogenated to introduce the nitro and bromine groups at specific positions on the aromatic ring, providing the precursor necessary for subsequent transformations.

Reaction Conditions & Process:

- The halogenated nitrobenzene is reacted with metal sodium in an organic solvent such as cyclohexane or butyl ether .

- The reaction is typically conducted under controlled temperatures (around 0°C to 25°C) to manage exothermicity and ensure selectivity.

- Sodium reacts with the halogenated compound to generate a sodium aromatic intermediate, which then undergoes rearrangement to form a benzyl sodium derivative.

Formation of the Benzyl Sodium Intermediate and Rearrangement

The sodium aromatic intermediates undergo a rearrangement upon heating, transforming into benzyl sodium derivatives . This step is crucial for positioning the nitrile and carboxylate groups appropriately on the aromatic ring.

- Heating at approximately 40°C to 95°C for 5 hours facilitates rearrangement.

- The reaction is monitored to prevent overreaction or decomposition.

Carboxylation with Carbon Dioxide

The benzyl sodium intermediate is then carboxylated by bubbling carbon dioxide through the reaction mixture:

- The reaction temperature during this step is maintained around 25°C to 45°C.

- The flow rate of CO₂ is typically around 0.8–1.0 L/min, and the reaction proceeds for about 3 hours to ensure complete conversion to the carboxylate .

Acidification and Purification

Post-reaction, the mixture is treated with dilute hydrochloric acid to protonate the carboxylate, yielding 4-bromo-2-cyano-5-nitrophenylacetic acid :

- The mixture is extracted with ether to isolate the organic product.

- The ether layer is washed, distilled under reduced pressure, and the product is obtained as a colorless crystalline solid with high purity.

Alternative Routes and Variations

Some methods employ direct nitration of pre-formed intermediates or multi-step halogenation to optimize regioselectivity and yield. For example:

- Nitration of appropriately substituted chlorobenzenes using mixed acids (concentrated nitric and sulfuric acids).

- Bromination using N-bromosuccinimide (NBS) under controlled conditions.

Data Summary and Comparative Analysis

| Step | Reagents & Conditions | Yield | Remarks |

|---|---|---|---|

| Halogenation/Nitration | Concentrated nitric and sulfuric acids | ~80-90% | Regioselectivity critical |

| Sodium reaction | Sodium metal in cyclohexane or butyl ether | ~95% | Exothermic, temperature control essential |

| Rearrangement | Heating at 40–95°C | ~85-95% | Ensures proper positional isomer formation |

| Carboxylation | CO₂ bubbling at 25–45°C | ~90-96% | Complete conversion to acid |

| Acidification & purification | Dilute HCl, extraction | ~90% | High purity product |

Research Findings and Industrial Relevance

Research indicates that the described methods are highly efficient with overall yields reaching 70-90% . The process advantages include:

- Mild reaction conditions avoiding toxic reagents.

- Simple post-processing involving extraction and distillation.

- Compatibility with large-scale industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyano-5-nitrophenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can convert the nitro group to an amine, altering the compound’s properties.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can produce various substituted phenylacetic acids.

Scientific Research Applications

4-Bromo-2-cyano-5-nitrophenylacetic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.

Medicine: Potential therapeutic applications include the development of new pharmaceuticals targeting specific diseases.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-Bromo-2-cyano-5-nitrophenylacetic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like cyano and nitro can influence the compound’s reactivity and binding affinity, affecting its overall mechanism of action.

Comparison with Similar Compounds

(4-Bromo-2-nitrophenyl)acetic Acid (CAS 6127-11-3)

5-Bromo-4-cyano-2-nitrobenzoic Acid (CAS 1807029-74-8)

- Molecular Formula : C₈H₃BrN₂O₄

- Molecular Weight : 271.02 g/mol

- Key Differences : Benzoic acid derivative (COOH directly attached to benzene ring), lacking the acetic acid (CH₂COOH) chain. This reduces steric hindrance but increases acidity (pKa ~2.7 for benzoic acid vs. ~4.3 for phenylacetic acid) .

2-Bromo-4-fluoro-5-nitrobenzoic Acid (CAS 1036389-83-9)

2-Fluoro-5-nitrophenylacetic Acid (CAS 195609-18-8)

- Molecular Formula: C₈H₆FNO₄

- Molecular Weight : 199.14 g/mol

- Key Differences: Fluorine at position 2 and absence of bromine/cyano groups reduce molecular weight and alter electronic properties, impacting binding affinity in medicinal chemistry applications .

Structural and Electronic Effects

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Acidity (Relative) |

|---|---|---|---|---|---|

| 4-Bromo-2-cyano-5-nitrophenylacetic acid | - | C₉H₅BrN₂O₄ | 285.06 | Br (4), CN (2), NO₂ (5) | High |

| (4-Bromo-2-nitrophenyl)acetic acid | 6127-11-3 | C₈H₆BrNO₄ | 260.04 | Br (4), NO₂ (2) | Moderate |

| 5-Bromo-4-cyano-2-nitrobenzoic acid | 1807029-74-8 | C₈H₃BrN₂O₄ | 271.02 | Br (5), CN (4), NO₂ (2) | Very High |

| 2-Bromo-4-fluoro-5-nitrobenzoic acid | 1036389-83-9 | C₇H₃BrFNO₄ | 264.01 | Br (2), F (4), NO₂ (5) | High |

| 2-Fluoro-5-nitrophenylacetic acid | 195609-18-8 | C₈H₆FNO₄ | 199.14 | F (2), NO₂ (5) | Moderate |

Notes:

- Acidity trends correlate with substituent electron-withdrawing strength: NO₂ > CN > Br > F.

- Benzoic acid derivatives exhibit higher acidity than phenylacetic acids due to direct conjugation of COOH with the aromatic ring .

Q & A

Q. What are the recommended methods for synthesizing and characterizing 4-Bromo-2-cyano-5-nitrophenylacetic acid?

- Methodological Answer : Synthesis typically involves sequential functionalization of a phenylacetic acid backbone. For example:

Bromination : Start with 2-cyano-5-nitrophenylacetic acid and introduce bromine at the para position using electrophilic substitution under controlled temperature (0–6°C) to minimize side reactions .

Q. Characterization :

- NMR : Confirm substitution patterns via H and C NMR, comparing chemical shifts to structurally related bromophenylacetic acids (e.g., 3-bromophenylacetic acid, δ ~3.6 ppm for the acetic acid proton) .

- HPLC : Assess purity (>95%) with reverse-phase chromatography using a C18 column and UV detection at 254 nm .

Q. Which analytical techniques are most effective for assessing the purity and stability of this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] expected at m/z 299.96 for CHBrNO) and detect impurities .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability by monitoring mass loss under nitrogen atmosphere (heating rate: 10°C/min) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Factorial Design : Use a 2 factorial design to test variables: pH (4, 7, 10), temperature (25°C, 40°C, 60°C), and exposure time (24h, 48h, 72h). Monitor degradation via HPLC and kinetic modeling .

- Kinetic Studies : Calculate degradation rate constants () using Arrhenius plots to predict shelf-life under storage conditions .

Q. What reactor configurations optimize the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Batch vs. Flow Reactors : Compare yields in batch reactors (stirred-tank, 80°C, 12h) versus continuous flow systems (residence time: 30 min, Pd/C catalyst). Boronic acid coupling partners (e.g., 4-chloro-3-nitrophenylboronic acid) require inert atmospheres .

- Catalyst Screening : Test Pd(OAc), XPhos, and SPhos ligands to enhance regioselectivity, referencing CRDC subclass RDF2050112 for reactor design principles .

Q. How should conflicting data on nitro group reactivity in this compound be resolved?

- Methodological Answer :

- Computational Modeling : Perform density functional theory (DFT) calculations to map electron density at the nitro group (e.g., Mulliken charges) and predict sites for nucleophilic attack .

- Isotopic Labeling : Use N-labeled nitro groups in kinetic isotope effect (KIE) studies to distinguish between radical vs. polar reaction mechanisms .

Q. What strategies are recommended for studying the compound’s role in multicomponent reactions (MCRs)?

- Methodological Answer :

- DoE (Design of Experiments) : Optimize MCR conditions (e.g., Ugi reaction) by varying solvents (DMF, THF), catalysts (ZnCl), and stoichiometry. Analyze product diversity via LC-MS .

- In Situ IR Spectroscopy : Monitor intermediate formation (e.g., imine or nitrile oxide) to refine reaction pathways .

Q. How can degradation pathways be elucidated under oxidative or reductive conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.